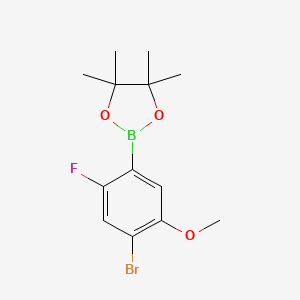

2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Descripción

Chemical Nomenclature and Registry Information

The compound 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is systematically named according to IUPAC conventions, reflecting its structural features: a dioxaborolane ring substituted with a bromo, fluoro, and methoxy group on the phenyl moiety. Its Chemical Abstracts Service (CAS) registry number is 1150271-71-8 . Synonyms include:

- 4-Bromo-2-fluoro-5-methoxyphenylboronic acid pinacol ester

- 4-Bromo-2-fluoro-5-methoxybenzeneboronic acid, pinacol ester.

The molecular formula is C₁₃H₁₇BBrFO₃ , with a molecular weight of 330.99 g/mol .

Molecular Structure and Constitutional Features

The compound’s structure comprises a 1,3,2-dioxaborolane ring (a five-membered boronate ester) fused to a substituted phenyl group. Key constitutional features include:

- Substituents on the phenyl ring : A bromine atom at the para-position (C4), a fluorine atom at the ortho-position (C2), and a methoxy group (-OCH₃) at the meta-position (C5).

- Dioxaborolane ring : Two oxygen atoms and a boron atom form the heterocyclic core, with four methyl groups (two each at C4 and C5) providing steric bulk.

Structural representations :

- SMILES :

COc1cc(B2OC(C(O2)(C)C)(C)C)c(cc1Br)F. - InChI :

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)9(15)7-10(8)16/h6-7H,1-5H3. - InChIKey :

SEOPAIHMIABGAJ-UHFFFAOYSA-N.

The substitution pattern minimizes steric clashes, with the bulky pinacol (tetramethyl) groups stabilizing the boron center.

Physical Properties and Thermodynamic Parameters

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Density | 1.30–1.35 g/cm³ | |

| Boiling Point | 315–317°C (predicted) | |

| Melting Point | 50–54°C | |

| Solubility | Soluble in dimethylformamide, ethanol, and tetrahydrofuran |

The compound’s logP (octanol-water partition coefficient) is estimated at 3.79 , indicating moderate hydrophobicity. Phase transitions are influenced by the rigid dioxaborolane ring and halogen substituents, which enhance crystalline packing.

Electronic Structure and Molecular Orbitals

The boron atom in the dioxaborolane ring adopts sp² hybridization , participating in conjugation with the phenyl π-system. Key electronic features include:

- Electron-withdrawing effects : The bromine and fluorine atoms reduce electron density on the phenyl ring, polarizing the boron-oxygen bonds.

- HOMO-LUMO gap : Computational models suggest a gap of ~5.2 eV, typical for arylboronates, with the LUMO localized on the boron atom and the HOMO on the oxygen atoms.

The methoxy group donates electrons via resonance, partially counterbalancing the electron-withdrawing halogens. This electronic interplay facilitates reactivity in cross-coupling reactions.

Propiedades

IUPAC Name |

2-(4-bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)8-6-11(17-5)9(15)7-10(8)16/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOPAIHMIABGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672888 | |

| Record name | 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-71-8 | |

| Record name | 1,3,2-Dioxaborolane, 2-(4-bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronic ester precursor with the corresponding substituted phenyl halide. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the boronic ester reacts with 4-bromo-2-fluoro-5-methoxyphenyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Key parameters such as temperature, pressure, and reaction time are carefully controlled. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding boronic acids or reduction to yield boranes.

Coupling Reactions: It participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reactions.

Solvents: Commonly used solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic ester with an aryl halide .

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a versatile building block in the synthesis of complex organic molecules. Its boron-containing structure facilitates various cross-coupling reactions, particularly Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds in organic synthesis.

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | Utilized for the formation of biaryl compounds from aryl halides and boron compounds. |

| Negishi Coupling | Used to couple organozinc reagents with aryl halides. |

Medicinal Chemistry

Research indicates that this compound can be instrumental in drug discovery and development. Its boron atom is vital for the design of boron-containing drugs that exhibit unique mechanisms of action against cancer cells.

- Potential Applications :

- Development of targeted cancer therapies.

- Investigation into enzyme inhibition mechanisms.

Materials Science

In materials science, this compound is explored for its properties in creating advanced materials such as polymers and electronic components.

- Applications :

- Synthesis of conductive polymers.

- Development of organic light-emitting diodes (OLEDs).

Case Study 1: Drug Development

A study focused on the synthesis of boron-containing compounds for cancer treatment highlighted the efficacy of using 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a precursor in developing novel therapeutic agents targeting specific cancer cell lines. The compound's ability to form stable boronate esters was crucial for enhancing the bioavailability of the synthesized drugs.

Case Study 2: Organic Electronics

Research conducted on the use of this compound in organic electronics demonstrated its potential in improving charge transport properties in polymer-based devices. The incorporation of boron into the polymer matrix was shown to enhance stability and efficiency in organic photovoltaic cells.

Mecanismo De Acción

The mechanism of action of 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions through the boron atom in the dioxaborolane ring. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile intermediate in organic synthesis. The presence of electron-withdrawing and electron-donating groups on the phenyl ring further modulates its reactivity and interaction with other molecules .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

- 2-(5-Bromo-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 942069-51-4): Differs in bromo placement (5-position instead of 4) and lacks the methoxy group.

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :

Lacks both fluoro and methoxy substituents. The simpler structure results in weaker electron-withdrawing effects, likely requiring harsher reaction conditions for coupling .2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 401797-04-4) :

Bromo at the 3-position and methoxy at the 5-position create steric and electronic differences. The meta-substituted bromo may reduce steric hindrance compared to the para-bromo in the target compound .

Functional Group Modifications

Reactivity in Cross-Coupling Reactions

The target compound’s bromo and fluoro substituents activate the aryl ring for palladium-catalyzed coupling. Methoxy groups improve solubility in organic solvents, facilitating reaction homogeneity. Comparatively, non-fluorinated analogues (e.g., 4-bromophenyl derivatives) require higher catalyst loading or elevated temperatures for similar yields .

Actividad Biológica

The compound 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, which has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The structure of the compound features a dioxaborolane ring, which is known for its stability and reactivity in biological systems. The presence of bromine and fluorine substituents on the aromatic ring enhances its pharmacological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, a study demonstrated that derivatives of 4-bromo-2,5-dimethoxyphenyl were effective in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. The mechanism involved interference with microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptotic cell death .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-2-fluoro-5-methoxyphenyl | HeLa (cervical cancer) | 15 | Microtubule disruption |

| 4-Bromo-2,5-dimethoxyphenyl | MCF-7 (breast cancer) | 10 | Apoptosis induction |

Cytotoxicity and Selectivity

The cytotoxic effects of 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been evaluated against various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents .

The proposed mechanism of action for the antitumor effects includes:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.

- Induction of Autophagy : Some studies reported an increase in autophagic activity following treatment with related compounds, suggesting that autophagy might play a role in their anticancer effects .

Case Studies

A notable case study involved the evaluation of a series of dioxaborolanes in vitro against multiple cancer types. The results indicated that the presence of methoxy and bromo groups significantly enhanced the compounds' potency against various tumor models. Flow cytometry analyses revealed that treated cells exhibited increased levels of apoptosis markers such as cleaved caspase-3 and PARP .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(4-Bromo-2-fluoro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki-Miyaura coupling?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (THF/H₂O). Key parameters include maintaining anhydrous conditions and optimizing reaction temperature (80–100°C) to enhance yield. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester. Comparative studies with analogous compounds suggest that bromo-fluoro substitution patterns require longer reaction times (12–24 hours) .

Q. How can the purity and structural integrity of this compound be validated for use in cross-coupling reactions?

- Methodological Answer : Combine nuclear magnetic resonance (¹H/¹³C NMR) to confirm the absence of residual solvents and byproducts, focusing on characteristic peaks for the dioxaborolane ring (δ ~1.3 ppm for methyl groups) and aromatic protons. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity. Mass spectrometry (HRMS) validates the molecular ion peak (expected [M+H⁺] for C₁₃H₁₆BBrFO₃: ~345.02 Da) .

Q. What are the key stability considerations for storing this boronic ester?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the boronic ester moiety. Periodic NMR analysis is recommended to detect decomposition (e.g., boronic acid formation). Avoid exposure to moisture or acidic conditions, which degrade the dioxaborolane ring .

Advanced Research Questions

Q. How does the electron-withdrawing bromo-fluoro-methoxy substitution pattern influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine and fluorine substituents activate the aryl ring toward oxidative addition with palladium catalysts, while the methoxy group modulates steric and electronic effects. Computational studies (DFT) can quantify electron density at the boron center, correlating with coupling efficiency. Compare reaction rates with non-fluorinated analogs (e.g., 2-(4-bromo-5-methoxyphenyl)-dioxaborolane) to isolate fluorine’s impact on transition-state stabilization .

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

- Methodological Answer : Systematic analysis of variables (catalyst loading, solvent polarity, base strength) using design-of-experiments (DoE) approaches can identify critical factors. For example, lower yields in aqueous systems may arise from boronic ester hydrolysis, suggesting alternatives like microwave-assisted reactions in anhydrous DMF. Cross-reference kinetic data with structurally similar compounds (e.g., 2-fluoro-4-methoxybenzonitrile derivatives) to refine protocols .

Q. How can this compound be utilized in the synthesis of heterocyclic frameworks for pharmaceutical research?

- Methodological Answer : Employ it as a boronate partner in tandem coupling-cyclization reactions. For instance, coupling with 2-chloropyrimidine-5-boronic acid pinacol ester generates biaryl intermediates, which undergo intramolecular cyclization (e.g., Buchwald-Hartwig amination) to form fused quinazoline derivatives. Monitor regioselectivity using X-ray crystallography or NOE NMR to confirm annulation patterns .

Q. What advanced techniques characterize the compound’s behavior under catalytic C–B bond activation?

- Methodological Answer : Use in situ IR spectroscopy to track C–B bond cleavage during coupling reactions. Pair with X-ray absorption spectroscopy (XAS) to study palladium coordination geometry. Contrast with 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane to assess how bromo-fluoro substitution alters oxidative addition kinetics .

Methodological Considerations for Experimental Design

- Contradiction Management : When discrepancies arise in reactivity data (e.g., coupling efficiency vs. steric hindrance), employ competitive experiments with isotopically labeled substrates (e.g., deuterated aryl halides) to disentangle electronic and steric effects .

- Theoretical Frameworks : Link mechanistic studies to density functional theory (DFT) models to predict transition states, as seen in analogous dioxaborolane systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.